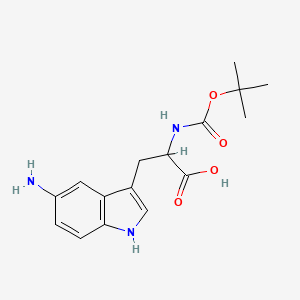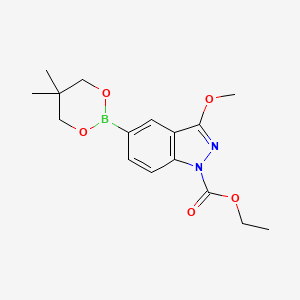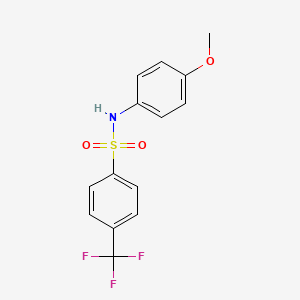
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a trifluoromethyl group attached to another phenyl ring, and a sulfonamide functional group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 4-methoxyaniline is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl-4-(trifluoromethyl)benzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell signaling, and metabolism.
Comparación Con Compuestos Similares
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include N-(4-methoxyphenyl)-benzenesulfonamide and N-(4-trifluoromethylphenyl)-benzenesulfonamide.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced stability, making it distinct from other sulfonamides.
Propiedades
Fórmula molecular |
C14H12F3NO3S |
|---|---|
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-6-4-11(5-7-12)18-22(19,20)13-8-2-10(3-9-13)14(15,16)17/h2-9,18H,1H3 |
Clave InChI |
WDCBZLMTKHDYPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
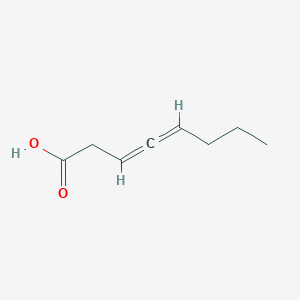
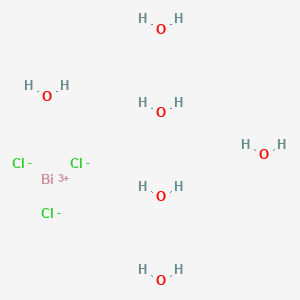

![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
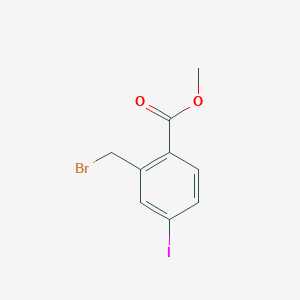
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
